methyl 7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-ethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-ethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex heterocyclic compound It features a pyrazole ring fused with a triazolopyrimidine system, making it a unique structure in the realm of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-ethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of appropriate pyrazole and triazole derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-ethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or triazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-ethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and triazolopyrimidine rings can bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
- 3,5-Dimethylpyrazole
- 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea [5][5]
Uniqueness
Methyl 7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-ethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its unique combination of pyrazole and triazolopyrimidine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications[5][5].
Properties
Molecular Formula |
C14H18N6O2 |
---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
methyl 7-(2,5-dimethylpyrazol-3-yl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H18N6O2/c1-5-9-11(13(21)22-4)12(10-6-8(2)18-19(10)3)20-14(17-9)15-7-16-20/h6-7,12H,5H2,1-4H3,(H,15,16,17) |
InChI Key |
UXTQGAQHARMHFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC(=NN3C)C)C(=O)OC |
Origin of Product |
United States |
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